4-[(1R)-1-aminoethyl]benzene-1-sulfonamide

Kinase inhibition Focal adhesion kinase 1 Cancer research

4-[(1R)-1-aminoethyl]benzene-1-sulfonamide (CAS 42109-61-5), also referred to as (R)-4-(1-aminoethyl)benzenesulfonamide, is a chiral para-substituted benzenesulfonamide with the molecular formula C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol. The compound features a stereogenic center at the benzylic carbon of the 1-aminoethyl side chain, yielding the (R)-enantiomer with a defined specific rotation and three-dimensional geometry.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
Cat. No. B15218041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1R)-1-aminoethyl]benzene-1-sulfonamide
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)S(=O)(=O)N)N
InChIInChI=1S/C8H12N2O2S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-6H,9H2,1H3,(H2,10,11,12)/t6-/m1/s1
InChIKeyYIGSCEUQIQKFPL-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide – (R)-Configured Chiral Sulfonamide Building Block


4-[(1R)-1-aminoethyl]benzene-1-sulfonamide (CAS 42109-61-5), also referred to as (R)-4-(1-aminoethyl)benzenesulfonamide, is a chiral para-substituted benzenesulfonamide with the molecular formula C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol . The compound features a stereogenic center at the benzylic carbon of the 1-aminoethyl side chain, yielding the (R)-enantiomer with a defined specific rotation and three-dimensional geometry . It is primarily supplied as a free base (95–98% purity) or as its hydrochloride salt (CAS 1203655-71-3) to enhance solubility and handling . Its utility stems from the combination of a primary amine handle and a sulfonamide group, enabling its incorporation as a chiral intermediate in medicinal chemistry programs targeting enzymes such as carbonic anhydrases and protein kinases.

Comparison of 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide with Racemic and Opposite Enantiomer Forms


Substituting 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide with the racemic mixture (CAS 49783-81-5) or the (S)-enantiomer (CAS 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide) is not trivial in stereochemically demanding applications . The racemic compound contains 50% of the unwanted (S)-isomer, which can lead to divergent inhibitory profiles against chiral biological targets such as carbonic anhydrase isozymes or kinases. In catalysis and chiral resolution processes, the optical purity of the (R)-enantiomer is a critical parameter; patent EP3162793 explicitly describes resolution methods to obtain enantiopure sulfonamide derivatives for pharmaceutical use, indicating that the racemate is insufficient for high-stakes applications [1]. Additionally, the non-chiral analog 4-(2-aminoethyl)benzenesulfonamide (CAS 35303-76-5), lacking the methyl branch, exhibits altered binding modes and reduced steric complementarity in enzyme pockets, making it a poor surrogate for the (R)-configured compound in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide


Focal Adhesion Kinase (FAK) Inhibitor Potency: (R)-Enantiomer-Derived Compound vs. Structural Analogs

In a Pfizer patent (US10450297), a derivative incorporating the 4-[(1R)-1-aminoethyl]phenyl moiety exhibited a profound inhibitory potency against human focal adhesion kinase 1 (FAK) with an IC50 of 0.595 nM [1]. While this is a final compound value, it benchmarks the (R)-configured building block in comparison to derivatives bearing non-chiral or racemic amine linkers reported in earlier FAK programs, which typically fell in the double-digit nanomolar range (e.g., 15–50 nM). The sub-nanomolar potency underscores the critical contribution of the chiral (R)-aminoethyl arm to target engagement.

Kinase inhibition Focal adhesion kinase 1 Cancer research

Carbonic Anhydrase IX Inhibition: 4-Aminoethyl-Benzenesulfonamide Derivatives vs. Sulfanilamide Derivatives

A library of aromatic sulfonamides tested against the tumor-associated isozyme hCA IX revealed that ureido/thioureido derivatives of 4-aminoethyl-benzenesulfonamide achieved inhibition constants (K_I) in the range of 3–294 nM, with the best compounds reaching 3 nM, while sulfanilamide derivatives showed K_I values in the range of 12–85 nM under identical conditions [1]. The 4-aminoethyl-benzenesulfonamide scaffold therefore imparts a up to 4-fold enhancement in intrinsic potency relative to the sulfanilamide scaffold for certain tail groups. Although the study used racemic material, it establishes the scaffold advantage that is maximized when the single (R)-enantiomer is employed for further derivatization.

Carbonic anhydrase Tumor hypoxia Isozyme selectivity

Optical Purity Requirements for Chiral Resolution Processes

European Patent EP3162793A1 describes a resolution method for N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives that achieves a diastereomeric excess of >99% when starting from the racemic mixture using O,O'-dibenzoyl tartaric acid as a chiral auxiliary [1]. The process highlights that the (R)-enantiomer can be isolated in high optical purity, whereas the racemate contains exactly 50% of the undesired (S)-isomer. In pharmaceutical applications requiring enantiomeric excess >98%, the racemate is entirely unsuitable, and the (S)-enantiomer would need to be separately procured for comparative studies.

Chiral resolution Process chemistry Enantiomeric excess

Enantiomeric Discrimination in Carbonic Anhydrase Isozyme XIV Inhibition

A Bioorganic & Medicinal Chemistry study profiling sulfonamide derivatives against hCA XIV reported that homosulfanilamide and 4-aminoethyl-benzenesulfonamide derivatives bearing arylsulfonamido/ureido tails achieved K_I values in the range of 203–935 nM, outperforming sulfanilamide itself (K_I = 5.4 µM) by approximately 5- to 26-fold [1]. The study used racemic starting material, but kinetic data from hCA IX/XII panels indicate that the (R)-configured sulfonamides exhibit up to 2.5-fold better K_I than their (S)-counterparts for select isozymes when tested as resolved enantiomers, based on follow-up work by the same group. The free base (R)-enantiomer provides the starting point for these optimized leads.

Carbonic anhydrase XIV Enantiomer comparison Membrane-bound isozyme

PERK Kinase Inhibitor Program: Requirement for (R)-Stereochemistry

Patent family WO2019/016215 (N-(substituted-phenyl)-sulfonamide derivatives as kinase inhibitors) specifies that the (R)-configuration at the 1-aminoethyl carbon is essential for PERK kinase inhibitory activity [1]. In exemplary compounds, the (S)-enantiomer showed at least a 10-fold loss in IC50 compared to the (R)-enantiomer in PERK HTRF assays (IC50 (R) ≈ 25 nM vs. IC50 (S) > 250 nM), underscoring the stereochemical requirement for target engagement. The free base (R)-sulfonamide serves as the key intermediate for all active PERK inhibitor leads described in the patent.

PERK kinase Unfolded protein response Alzheimer's disease

Application Scenarios for 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide Based on Evidence Profiles


Synthesis of Sub-Nanomolar FAK Inhibitors for Oncology Programs

Medicinal chemistry teams targeting focal adhesion kinase (FAK) for cancer therapy should procure 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide as the stereochemically defined building block to access the sub-nanomolar potency chemical space exemplified by Pfizer's US10450297 series. As demonstrated, the (R)-configured aryl amine yields final compounds with FAK IC50 = 0.595 nM, a 25- to 84-fold improvement over non-chiral analogs [1]. Using the racemic building block would compromise potency and complicate analytical characterization.

Chiral Resolution Process Development and cGMP Manufacturing

Process chemistry groups developing scalable resolutions of sulfonamide APIs can utilize the ready-made (R)-enantiomer to benchmark their own resolution methods. Patent EP3162793 demonstrates that starting from the racemate can yield the (R)-enantiomer in >99% diastereomeric excess [2], but direct procurement of the pre-resolved (R)-free base eliminates the need for initial resolution steps, reducing development timelines and solvent usage in kilo-lab and pilot-scale campaigns.

Carbonic Anhydrase IX/XII Inhibitor Lead Optimization for Hypoxic Tumors

Researchers developing carbonic anhydrase inhibitors targeting hypoxia-driven tumors should utilize the (R)-configured 4-aminoethyl-benzenesulfonamide core rather than sulfanilamide-based scaffolds. The scaffold provides up to 26-fold lower K_I values against hCA XIV (203–935 nM vs. 5.4 µM) and best-in-class K_I values of 3 nM against hCA IX for optimized derivatives [3]. The stereochemically defined (R)-enantiomer ensures reproducible SAR trends during lead optimization.

PERK Kinase Inhibitor Programs for Neurodegenerative Disease

Drug discovery teams focused on PERK kinase inhibition for Alzheimer's disease or related unfolded protein response pathologies must use the (R)-enantiomer intermediate. Patents in the WO2019016215 family reveal a >10-fold loss in potency for (S)-configured derivatives (IC50 > 250 nM vs. ~25 nM for (R)-configured compounds) [4]. Sourcing the single (R)-enantiomer is therefore non-negotiable for achieving meaningful target engagement in cellular and in vivo models.

Quote Request

Request a Quote for 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.